
(1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate
Vue d'ensemble
Description
(1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate: is a complex organic compound that belongs to the class of quinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate typically involves the reaction of quinoline derivatives with toluene-4-sulfonic acid. One common method includes the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid . This reaction yields the desired ester compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different quinoline derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoline compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have distinct chemical and biological properties.
Applications De Recherche Scientifique
(1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting their normal functions and leading to cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrotoluene: An organic compound with similar nitro and toluene groups but lacks the quinoline structure.
Toluene-4-sulfonic acid monohydrate: A simpler sulfonic acid derivative without the quinoline ester group.
Toluene-4-sulfonic acid 2-vinyloxy-ethyl ester: Another ester derivative with different functional groups.
Uniqueness
(1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate is unique due to its combination of quinoline, nitro, and ester groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
921214-44-0 |
|---|---|
Formule moléculaire |
C17H14N2O6S |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
(1-methyl-3-nitro-2-oxoquinolin-4-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H14N2O6S/c1-11-7-9-12(10-8-11)26(23,24)25-16-13-5-3-4-6-14(13)18(2)17(20)15(16)19(21)22/h3-10H,1-2H3 |
Clé InChI |
WMKMLIILSJQFAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
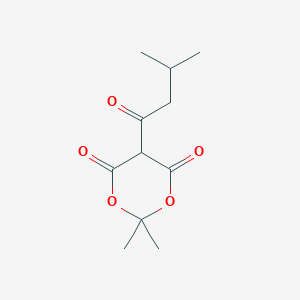
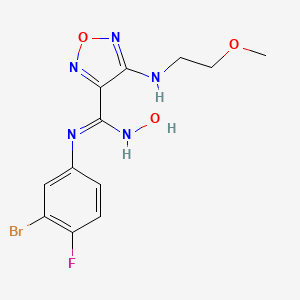
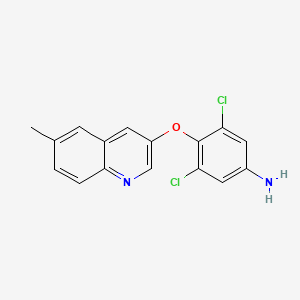
![[1-(Trimethylsilyl)-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B8618077.png)





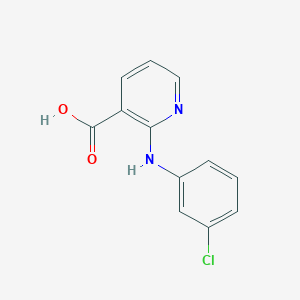
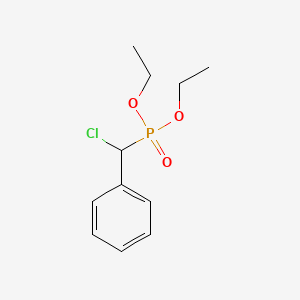
![(2,2-Dimethyl-[1,3]dioxolan-4-yl)-ethanol](/img/structure/B8618123.png)
![Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine](/img/structure/B8618131.png)
![ethyl 2-amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B8618136.png)
